2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-chloro-4-methoxyphenyl)acetamide
CAS No.: 1185019-11-7
Cat. No.: VC8440715
Molecular Formula: C27H23ClN4O3
Molecular Weight: 486.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185019-11-7 |
|---|---|
| Molecular Formula | C27H23ClN4O3 |
| Molecular Weight | 486.9 |
| IUPAC Name | 2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(3-chloro-4-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C27H23ClN4O3/c1-17-8-10-22-20(12-17)25-26(27(34)31(16-29-25)14-18-6-4-3-5-7-18)32(22)15-24(33)30-19-9-11-23(35-2)21(28)13-19/h3-13,16H,14-15H2,1-2H3,(H,30,33) |
| Standard InChI Key | ZMBHNFMERNPJHF-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NC5=CC(=C(C=C5)OC)Cl |
| Canonical SMILES | CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NC5=CC(=C(C=C5)OC)Cl |
Introduction
Synthesis
While specific synthetic routes for this exact compound are not readily available in the literature, general methods for constructing similar pyrimido-indole derivatives include:
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Cyclization Reactions: The pyrimido[5,4-b]indole framework can be synthesized through multi-step cyclization involving indoles and pyrimidines.
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Substitution Reactions: Functionalization of the core structure with benzyl and methyl groups can be achieved using alkylating agents under basic conditions.
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Amide Bond Formation: The acetamide side chain can be introduced through acylation of an amine precursor with an appropriate acid chloride or anhydride.
For example:
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A precursor such as 3-benzylindole could undergo condensation with a pyrimidine derivative to form the fused ring system.
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Subsequent functionalization with chloro and methoxy-substituted phenylacetic acid derivatives would yield the final product.
Potential Applications
Based on analogous compounds in scientific studies, this molecule may exhibit several properties:
3.1. Pharmacological Potential
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The presence of heterocyclic cores like pyrimidine and indole often correlates with biological activity such as:
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Anticancer properties due to DNA intercalation or enzyme inhibition.
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Anti-inflammatory effects via modulation of key signaling pathways.
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Antimicrobial activity targeting bacterial or fungal enzymes.
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3.2. Molecular Docking Studies
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Computational docking can predict binding affinity to biological targets such as kinases or receptors. The ketone and amide groups could form hydrogen bonds, while aromatic systems may engage in π-stacking interactions.
3.3. Drug Design
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Structural features like hydrophobic benzyl groups and polar amide linkages suggest drug-like properties. Optimization could improve solubility and bioavailability.
Analytical Characterization
To confirm the structure and purity of this compound, standard analytical techniques would be employed:
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NMR Spectroscopy (¹H and ¹³C):
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Identification of chemical shifts corresponding to aromatic protons, methyl groups, and amide hydrogens.
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Mass Spectrometry (MS):
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Determination of molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Detection of functional groups such as C=O (ketone) and N-H (amide).
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X-ray Crystallography:
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Structural elucidation through single-crystal analysis.
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Comparison with Similar Compounds
| Feature | Compound in Query | Analogous Compounds |
|---|---|---|
| Core Structure | Pyrimido[5,4-b]indole | Indole derivatives |
| Functional Groups | Benzyl, methyl, ketone, acetamide | Various alkyl/aryl substitutions |
| Reported Biological Activity | Not explicitly reported | Anticancer, anti-inflammatory, antimicrobial |
| Analytical Techniques | Likely NMR, MS, IR | Standard for heterocyclic compounds |
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